![molecular formula C9H14F2N2 B1434420 (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1859143-20-6](/img/structure/B1434420.png)
(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
説明
“(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine” is a chemical compound with the molecular formula C9H14F2N2. It has a molecular weight of 188.22 . This compound is used extensively in scientific experiments for various research.
Synthesis Analysis
The synthesis of pyrrole derivatives, which are part of the structure of this compound, can be achieved through several methods. One such method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the use of a stable manganese complex in the absence of organic solvents .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a difluoropropyl group and a methylamine group .科学的研究の応用
PFAS Removal by Amine-Functionalized Sorbents
A significant application of amine-containing sorbents, which could be related to derivatives of (2,2-difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine, is in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are persistent and mobile fluoro-organic chemicals detected in many water sources. Amine-functionalized sorbents have been identified as potential solutions for PFAS control in municipal water and wastewater treatments due to their ability to interact with PFAS via electrostatic, hydrophobic interactions, and sorbent morphology. This suggests that modifications of sorbents with functional groups related to this compound could enhance PFAS removal efficiency, considering the critical role of amine groups in sorbent performance (Ateia et al., 2019).
Analysis of Heterocyclic Aromatic Amines
The chemical structure may facilitate the study and analysis of heterocyclic aromatic amines (HAAs), which are known carcinogens found in cooked meat and other food products. Analytical techniques developed for the quantification and qualitative analysis of HAAs and their metabolites in biological matrices could benefit from compounds like this compound. These methodologies are crucial for understanding the biological effects and exposure levels of HAAs, contributing to food safety and public health measures (Teunissen et al., 2010).
Environmental and Health Risks of PFAS Alternatives
Compounds with similar structural features to this compound might also be relevant in the context of environmental and health risk assessments of PFAS alternatives. The transition from long-chain PFAS to shorter-chain or fluorinated alternatives has raised concerns regarding their safety, persistence, and potential toxicities. Understanding the environmental fate, bioaccumulation, and toxicological profiles of these alternatives is crucial for risk assessment and regulatory actions, suggesting a need for thorough investigation and monitoring (Wang et al., 2013).
作用機序
Pyrrole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum of biological activities has created interest among researchers to synthesize a variety of pyrrole derivatives .
生化学分析
Biochemical Properties
(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes that are involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which contribute to the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival . Additionally, it can alter metabolic fluxes within the cell, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in conformational changes that affect enzyme activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. These interactions can affect metabolic fluxes and alter the levels of metabolites within the cell. For example, the compound may influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in specific areas where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. For instance, it may be localized to the mitochondria, where it influences energy production and metabolic processes .
特性
IUPAC Name |
2,2-difluoro-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2/c1-9(10,11)7-12-6-8-4-3-5-13(8)2/h3-5,12H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWHNKROZZQPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CN1C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Difluorospiro[2.5]octan-6-ol](/img/structure/B1434337.png)
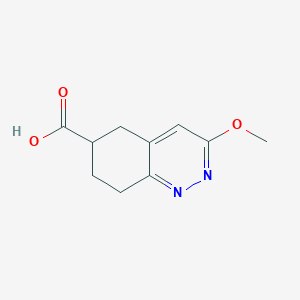

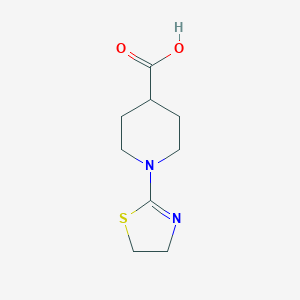
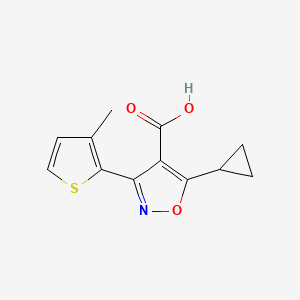
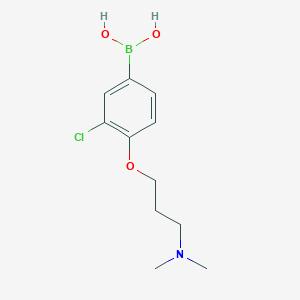
![3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1434344.png)

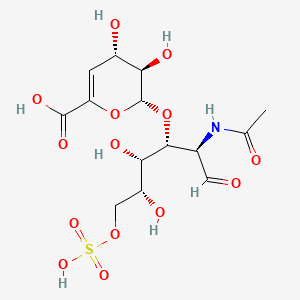
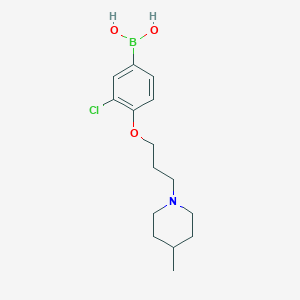

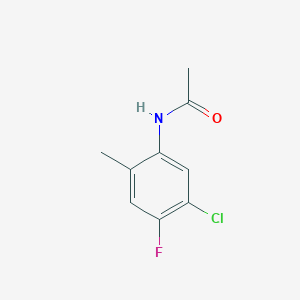
![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)
